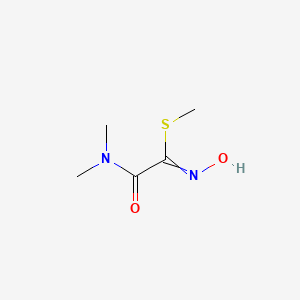

Oxamyl oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oxamyl oxime, chemically known as N,N-dimethyl-2-methylcarbamoyloxyimino-2-(methylthio)acetamide, is an oximino carbamate compound. It is primarily recognized for its role as a degradation product of oxamyl, a widely used nematicide and insecticide. This compound is less toxic compared to its parent compound, oxamyl, and is often studied for its environmental and biological interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxamyl oxime can be synthesized through the hydrolysis of oxamyl. The process involves the enzymatic or chemical hydrolysis of oxamyl, resulting in the formation of this compound. This reaction typically occurs under mild conditions, utilizing water as a solvent and specific enzymes or chemical catalysts to facilitate the hydrolysis .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled hydrolysis of oxamyl in a solvent system, often comprising a lower alcohol or a mixture of a lower alcohol and water. The this compound is then precipitated from the solution through crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Oxamyl oxime undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound is a significant reaction, leading to its formation from oxamyl. Oxidation and reduction reactions can further modify the compound, affecting its chemical properties and interactions .

Common Reagents and Conditions:

Hydrolysis: Water, enzymes, or chemical catalysts.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The primary product of this compound hydrolysis is this compound itself. Further reactions can lead to the formation of various by-products, depending on the specific reagents and conditions used .

Scientific Research Applications

Oxamyl oxime has several scientific research applications across various fields:

Chemistry: It is studied for its role in the degradation pathways of carbamate pesticides and its interactions with different chemical agents.

Biology: Research focuses on its biodegradation by microorganisms and its impact on soil health and microbial communities.

Medicine: While not directly used in medicine, its parent compound, oxamyl, is studied for its effects on acetylcholinesterase inhibition, which has implications for neurotoxicology.

Industry: this compound is relevant in the agricultural industry for understanding the environmental fate of oxamyl and developing bioremediation strategies

Mechanism of Action

Oxamyl oxime exerts its effects primarily through its role as a degradation product of oxamyl. Oxamyl functions as an acetylcholinesterase inhibitor, obstructing the breakdown of acetylcholine, a neurotransmitter responsible for muscle contractions. This leads to overstimulation of the nervous system, paralysis, and eventually death in the targeted organisms. The formation of this compound represents a detoxification step, as it is significantly less toxic than oxamyl .

Comparison with Similar Compounds

Aldicarb oxime: Another oximino carbamate with similar degradation pathways.

Methomyl oxime: Structurally related to oxamyl oxime and shares similar chemical properties.

Carbofuran oxime: An aryl-methyl carbamate with comparable environmental interactions.

Uniqueness: this compound is unique due to its specific formation from oxamyl and its relatively lower toxicity. Its role in the biodegradation of oxamyl and its interactions with soil microorganisms highlight its importance in environmental studies .

Properties

Molecular Formula |

C5H10N2O2S |

|---|---|

Molecular Weight |

162.21 g/mol |

IUPAC Name |

methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate |

InChI |

InChI=1S/C5H10N2O2S/c1-7(2)5(8)4(6-9)10-3/h9H,1-3H3 |

InChI Key |

KIDWGGCIROEJJW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C(=NO)SC |

physical_description |

White solid; [CAMEO] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B8686173.png)

![2-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidin-5-ol](/img/structure/B8686209.png)

![2-[4-(2-azidoethyl)phenyl]-1H-imidazole](/img/structure/B8686222.png)

![N,N'-(2,2'-bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diyl)bis(4-aminobenzamide)](/img/structure/B8686263.png)